4,5-Dichloro-6-nitropyridazin-3-ol

Beschreibung

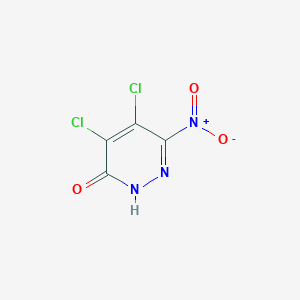

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichloro-3-nitro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNATHDZNWMBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382036 | |

| Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13645-43-7 | |

| Record name | 4,5-Dichloro-6-nitropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4,5-dichloro-6-nitropyridazin-3-ol, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the core synthetic strategy, encompassing the preparation of the starting materials and the critical nitration step. Experimental protocols are provided with quantitative data summarized for clarity.

Synthetic Pathway Overview

The synthesis of 4,5-dichloro-6-nitropyridazin-3-ol is achieved through a two-step process. The first step involves the formation of the pyridazinone ring system by the condensation of mucochloric acid with hydrazine hydrate to yield 4,5-dichloropyridazin-3(2H)-one. The subsequent and final step is the regioselective nitration of this intermediate at the 6-position to afford the target molecule.

Experimental Protocols

Synthesis of 4,5-Dichloropyridazin-3(2H)-one

The formation of the 4,5-dichloropyridazin-3(2H)-one ring is a well-established reaction. It is synthesized by the reaction of mucochloric acid with hydrazine or its derivatives in an aqueous acidic solution at an elevated temperature.[1]

Materials:

-

Mucochloric acid

-

Hydrazine hydrate

-

Aqueous acidic solution (e.g., HCl)

Procedure:

-

Dissolve mucochloric acid in an aqueous acidic solution.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at an elevated temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product precipitates out of the solution and can be collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

Quantitative Data: The yield for this reaction is reported to be in the range of 35-90%, depending on the specific reaction conditions and scale.[1]

Synthesis of 4,5-Dichloro-6-nitropyridazin-3-ol

The nitration of 4,5-dichloropyridazin-3(2H)-one is the crucial step to introduce the nitro group at the 6-position of the pyridazinone ring.[2]

Materials:

-

4,5-Dichloropyridazin-3(2H)-one

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice water

Procedure:

-

In a round-bottom flask, carefully add 4,5-dichloropyridazin-3(2H)-one to concentrated sulfuric acid with stirring.

-

To this mixture, add potassium nitrate portion-wise, maintaining the temperature.

-

Heat the reaction mixture to 110-120 °C and stir for 5 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice water with vigorous stirring.

-

The resulting yellow precipitate is the desired product, 4,5-dichloro-6-nitropyridazin-3-ol.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry in air.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4,5-dichloro-6-nitropyridazin-3-ol.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Duration (hours) | Product | Yield (%) |

| 1 | Mucochloric Acid, Hydrazine Hydrate | Aqueous Acidic Solution | Elevated | - | 4,5-Dichloropyridazin-3(2H)-one | 35-90 |

| 2 | 4,5-Dichloropyridazin-3(2H)-one | Potassium Nitrate, Conc. H₂SO₄ | 110-120 | 5 | 4,5-Dichloro-6-nitropyridazin-3-ol | - |

Note: The yield for the nitration step was not explicitly stated in the available literature.

Logical Workflow for Synthesis

The logical workflow for the synthesis is straightforward, involving the sequential formation of the heterocyclic core followed by its functionalization.

Conclusion

This technical guide outlines a reliable and documented synthesis pathway for 4,5-dichloro-6-nitropyridazin-3-ol. The two-step synthesis is initiated from readily available starting materials and employs standard laboratory procedures. The key transformation is the nitration of the 4,5-dichloropyridazin-3(2H)-one intermediate, which has been experimentally verified. This information provides a solid foundation for researchers and scientists in the fields of organic synthesis and drug discovery to produce this valuable heterocyclic compound for further investigation and application.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-6-nitropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-6-nitropyridazin-3-ol, also known by its tautomeric form 4,5-dichloro-6-nitro-3(2H)-pyridazinone, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridazine core substituted with chloro, nitro, and hydroxyl groups, suggests a range of chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support further research and development efforts.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4,5-Dichloro-6-nitropyridazin-3-ol is presented in the table below. It is important to note that this compound can exist in tautomeric forms, with the pyridazinone form being a significant contributor.[1] The properties listed are for the compound as a whole, encompassing its tautomeric equilibrium.

| Property | Value | Source |

| IUPAC Name | 4,5-dichloro-3-nitro-1H-pyridazin-6-one | [1] |

| Synonyms | 4,5-Dichloro-6-nitropyridazin-3-ol; 3-Hydroxy-4,5-dichloro-6-nitropyridazine; 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one; 4,5-dichloro-6-nitropyridazin-3(2H)-one | [1] |

| CAS Number | 13645-43-7 | |

| Molecular Formula | C₄HCl₂N₃O₃ | [1] |

| Molecular Weight | 209.98 g/mol | [1] |

| Exact Mass | 208.93900 u | [1] |

| Melting Point | 184 °C | |

| Density (Predicted) | 2.11 ± 0.1 g/cm³ | |

| Polar Surface Area (PSA) | 87.3 Ų | [1] |

| XLogP3 (Predicted) | 1.92040 | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 0 | [1] |

Tautomerism

The structure of 4,5-Dichloro-6-nitropyridazin-3-ol allows for tautomerism, existing in equilibrium with its keto form, 4,5-dichloro-6-nitro-3(2H)-pyridazinone. This is a crucial consideration for its reactivity and biological interactions.

Caption: Tautomeric equilibrium between the -ol and -one forms.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 4,5-Dichloro-6-nitropyridazin-3-ol are not explicitly available in the public domain. However, general synthetic strategies for related substituted pyridazinones can be adapted.

A plausible synthetic approach would involve the nitration of a dichloropyridazinone precursor. The general workflow for such a synthesis and subsequent purification is outlined below.

Caption: General workflow for synthesis and purification.

Note: Specific reaction conditions such as temperature, reaction time, and stoichiometry would need to be optimized for this particular compound.

Spectral Data (Predicted)

Experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 4,5-Dichloro-6-nitropyridazin-3-ol are not currently available in public databases. Therefore, predicted spectra are provided below to aid in the characterization of this compound. These predictions are based on computational chemistry methods and should be confirmed with experimental data.

Predicted ¹H NMR Spectrum: Due to the absence of non-exchangeable protons directly attached to the pyridazine ring, the ¹H NMR spectrum is expected to be simple. The main signal would arise from the proton of the hydroxyl group (or the N-H proton in the pyridazinone tautomer). This signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nature of the carbon-bearing the oxygen (C=O or C-OH).

Predicted IR Spectrum: The IR spectrum would be characterized by vibrations corresponding to the functional groups present. Key expected absorptions include:

-

O-H or N-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

C=O stretch (for the pyridazinone tautomer): A strong absorption around 1650-1700 cm⁻¹

-

N-O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹

Biological Activity

While specific biological activity data for 4,5-Dichloro-6-nitropyridazin-3-ol is not available, the pyridazine and nitropyridine moieties are present in numerous compounds with a wide range of pharmacological activities. Pyridazine derivatives have been investigated for their potential as:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory drugs

-

Cardiovascular agents

The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its potential to interact with biological targets. Further screening and biological assays are necessary to determine the specific activity profile of 4,5-Dichloro-6-nitropyridazin-3-ol.

The following diagram illustrates a general logical relationship for the initial stages of investigating the biological activity of a novel compound like 4,5-Dichloro-6-nitropyridazin-3-ol.

Caption: Logical workflow for biological activity screening.

Conclusion

4,5-Dichloro-6-nitropyridazin-3-ol is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has summarized the currently available physicochemical data and provided predicted spectral information to aid in its synthesis and characterization. The lack of extensive experimental data highlights the opportunity for further research to fully elucidate the properties and potential applications of this molecule. The general biological activities of related pyridazine and nitropyridine derivatives suggest that this compound may warrant screening for a variety of pharmacological effects.

References

An In-depth Technical Guide to 4,5-Dichloro-6-nitropyridazin-3-ol (CAS: 13645-43-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloro-6-nitropyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. This document collates available data on its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a chemical intermediate.

Chemical and Physical Properties

4,5-Dichloro-6-nitropyridazin-3-ol is a substituted pyridazine derivative. Its chemical structure is characterized by a pyridazine ring functionalized with two chlorine atoms, a nitro group, and a hydroxyl group. The presence of these functional groups makes it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 13645-43-7 |

| Molecular Formula | C₄HCl₂N₃O₃ |

| Molecular Weight | 209.98 g/mol |

| Melting Point | 184 °C |

| Predicted Density | 2.11 g/cm³ |

| XLogP3 | 1.9 |

| Polar Surface Area (PSA) | 87.3 Ų |

| Synonyms | 3-Hydroxy-4,5-dichloro-6-nitropyridazine, 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one |

Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, can be sourced from chemical suppliers and spectral databases such as ChemicalBook.

Synthesis and Reactivity

While a specific, publicly available, step-by-step synthesis protocol for 4,5-Dichloro-6-nitropyridazin-3-ol is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for preparing substituted nitropyridines and nitropyridazines. The general approach would likely involve the nitration of a dichloropyridazinol precursor.

Representative Nitration Protocol (for a related compound)

The following protocol for the synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine illustrates a common method for the nitration of chlorinated pyridine rings and can serve as a model.[1][2]

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer, slowly add 2,6-dichloropyridine to concentrated sulfuric acid at room temperature.

-

Slowly add the nitrating agent (e.g., potassium nitrate) to the mixture.

-

After the addition is complete, continue stirring for a designated period.

-

Slowly raise the temperature to the desired reaction temperature (e.g., 120 °C) and maintain for several hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

-

The precipitated solid is then filtered, washed with cold water until neutral, and dried to yield the nitrated product.

Reactivity and Use as an Intermediate

The chemical structure of 4,5-Dichloro-6-nitropyridazin-3-ol suggests its utility as an intermediate in the synthesis of more complex molecules. The chlorine atoms are susceptible to nucleophilic substitution, and the nitro group can be reduced to an amine, providing further handles for chemical modification.

A key potential application of this compound is in the synthesis of inhibitors for enzymes such as Methionine Adenosyltransferase 2A (MAT2A), which is a target in cancer therapy. The pyridazine core can serve as a scaffold for building molecules that fit into the active site of such enzymes.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of a target compound derived from a chlorinated heterocyclic intermediate like 4,5-Dichloro-6-nitropyridazin-3-ol.

References

Spectral Data of 4,5-Dichloro-6-nitropyridazin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dichloro-6-nitropyridazin-3-ol is a heterocyclic compound with the molecular formula C₄HCl₂N₃O₃. Its structure incorporates a pyridazine ring, which is a common motif in medicinal chemistry, substituted with two chlorine atoms, a nitro group, and a hydroxyl group. The specific arrangement of these functional groups suggests potential for diverse chemical reactivity and biological activity. However, a thorough investigation into scientific literature and chemical databases reveals a significant lack of publicly available empirical data for this compound.

Physicochemical Properties

While detailed spectral data is unavailable, some basic physicochemical properties have been identified through chemical supplier databases.

| Property | Value |

| CAS Number | 13645-43-7 |

| Molecular Formula | C₄HCl₂N₃O₃ |

| Molecular Weight | 209.98 g/mol |

| Melting Point | 184 °C |

Spectral Data Analysis (Hypothetical)

In the absence of experimental data for 4,5-Dichloro-6-nitropyridazin-3-ol, this section provides a hypothetical analysis of the expected spectral features based on its structure and data from analogous compounds. This is intended to guide researchers in the potential characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of protons directly attached to the pyridazine ring, the ¹H NMR spectrum is expected to be simple. A broad singlet corresponding to the hydroxyl proton (-OH) would likely be observed. Its chemical shift would be highly dependent on the solvent and concentration. The imino proton of the pyridazinone tautomer might also be observable.

-

¹³C NMR: The ¹³C NMR spectrum would be more informative, with distinct signals expected for the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitro substituents, as well as the hydroxyl group. Carbons bonded to chlorine would likely appear in the 140-160 ppm range, while the carbon bearing the nitro group would also be significantly downfield. The carbonyl carbon in the pyridazinone tautomer would be expected around 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (pyridazinone tautomer) | 3100-3500 |

| C=O stretch (pyridazinone tautomer) | 1650-1700 |

| N-O stretch (nitro group) | 1500-1570 (asymmetric) and 1300-1370 (symmetric) |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z corresponding to the molecular weight (209.98). The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms, with peaks at [M], [M+2], and [M+4] in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the hydroxyl group or chlorine atoms.

Experimental Protocols (General)

As no specific experimental protocols for the synthesis or spectral analysis of 4,5-Dichloro-6-nitropyridazin-3-ol have been found, this section provides generalized methodologies that would be appropriate for its characterization.

Synthesis Workflow

A potential synthetic route could involve the nitration of a dichlorohydroxypyridazine precursor. The general workflow for such a synthesis and subsequent characterization is outlined below.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an ATR-FTIR spectrometer, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Logical Relationship of Spectroscopic Data

The interpretation of the different spectral data is interconnected and should lead to a consistent structural assignment.

Caption: Logical flow for confirming a chemical structure using complementary spectroscopic techniques.

Conclusion

While 4,5-Dichloro-6-nitropyridazin-3-ol is a known chemical entity with a registered CAS number, there is a notable absence of publicly available spectral data (NMR, IR, MS) and detailed experimental protocols. This guide has provided a summary of the known information and a hypothetical analysis of the expected spectral characteristics based on the compound's structure. Researchers and drug development professionals interested in this molecule will likely need to perform its synthesis and spectral characterization de novo. The generalized experimental workflows and logical diagrams presented here can serve as a foundational guide for such an endeavor. Further research is required to fully elucidate the spectral properties and potential applications of this compound.

A Technical Guide to the Crystallographic Analysis of 4,5-Dichloro-6-nitropyridazin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, a specific crystal structure for 4,5-dichloro-6-nitropyridazin-3-ol has not been deposited in the Cambridge Structural Database (CSD) or found in the surveyed scientific literature.[1][2][3][4][5] This guide, therefore, provides a comprehensive framework on the methodologies that would be employed to determine its crystal structure, using data from structurally related compounds as illustrative examples.

Introduction

Substituted pyridazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials.[6][7][8] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's properties.[9][10][11] This information is critical for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.

This technical whitepaper outlines the essential experimental protocols and data analysis workflows required for the crystal structure determination of 4,5-dichloro-6-nitropyridazin-3-ol.

Proposed Experimental Workflow

The determination of a novel crystal structure is a systematic process that begins with synthesis and concludes with data deposition. The logical flow for elucidating the structure of 4,5-dichloro-6-nitropyridazin-3-ol is presented below.

Caption: A generalized workflow for the synthesis, crystallization, and structural elucidation of a small organic molecule.

Experimental Protocols

The following sections detail the proposed methodologies for each major phase of the experimental workflow.

The synthesis of pyridazine derivatives can be approached through various established organic chemistry routes.[7][12] A plausible approach for the target molecule could involve the cyclization of a suitable dicarbonyl compound with hydrazine, followed by chlorination and nitration steps.

Illustrative Protocol (Hypothetical):

-

Cyclization: Reaction of a dichlorinated 1,2-dicarbonyl precursor with hydrazine hydrate to form the pyridazin-3-ol ring.

-

Nitration: Subsequent nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the C6 position.

-

Purification: The crude product would be purified using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to achieve high purity (>95%), which is crucial for successful crystallization.

-

Characterization: The purified compound's identity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Growing high-quality single crystals is often the most challenging step.[13] Several techniques should be systematically screened.[9][14]

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, acetonitrile, or ethyl acetate) and left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.[13]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.[14]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids.

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.

Data Collection Protocol:

-

Instrument: A modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku SuperNova, equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector, would be used.[15]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).

-

Data Processing: The raw diffraction intensities are integrated, scaled, and corrected for absorption effects using software packages like SAINT or CrysAlisPro.

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with SHELXT or Olex2) to generate an initial electron density map and atomic model.[11]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[11] This iterative process refines atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: An Analog Example

While data for the title compound is unavailable, the crystal structure of 2,6-dichloro-3-nitropyridine serves as a relevant example for a halogenated, nitrated nitrogen heterocycle. The crystallographic data for this related compound is summarized below.

| Parameter | Value for 2,6-dichloro-3-nitropyridine |

| Chemical Formula | C₅H₂Cl₂N₂O₂ |

| Formula Weight | 192.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9021 (8) |

| b (Å) | 19.166 (2) |

| c (Å) | 11.0987 (9) |

| α (°) | 90 |

| β (°) | 122.072 (5) |

| γ (°) | 90 |

| Volume (ų) | 1424.4 (2) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (Mg/m³) | 1.800 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.060, wR₂ = 0.180 |

This data is provided for illustrative purposes to demonstrate standard crystallographic reporting.

Visualization of Molecular Structure

Below is the hypothetical molecular structure of the title compound, rendered using the DOT language. Such diagrams are essential for publications and presentations to clearly illustrate molecular connectivity.

Caption: 2D chemical structure of 4,5-dichloro-6-nitropyridazin-3-ol.

Conclusion

While the crystal structure of 4,5-dichloro-6-nitropyridazin-3-ol remains to be determined, this guide provides a robust and detailed framework for its elucidation. By following systematic protocols for synthesis, purification, crystal growth, and X-ray diffraction analysis, researchers can obtain the precise structural data necessary to advance drug discovery and materials science. The successful determination and deposition of this structure would be a valuable addition to the public scientific record, enabling further in-silico studies and a deeper understanding of its chemical behavior.

References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. The Cambridge Crystallographic Database | Semantic Scholar [semanticscholar.org]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. sptlabtech.com [sptlabtech.com]

- 10. excillum.com [excillum.com]

- 11. mkuniversity.ac.in [mkuniversity.ac.in]

- 12. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 15. X-ray diffraction | Facilities | School of Chemistry | University of Leeds [eps.leeds.ac.uk]

Reactivity of the Nitro Group in 4,5-Dichloro-6-nitropyridazin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-6-nitropyridazin-3-ol is a highly functionalized heterocyclic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of a nitro group, along with two chlorine atoms, on the pyridazinone core profoundly influences its chemical reactivity. This technical guide provides a comprehensive overview of the anticipated reactivity of the nitro group in this molecule, focusing on its role in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of specific experimental data in the public domain for this exact molecule, this guide extrapolates its reactivity based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction: The Electron-Deficient Nature of the Pyridazinone Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. This deficiency is significantly amplified in 4,5-dichloro-6-nitropyridazin-3-ol by the potent electron-withdrawing effects of the two chlorine atoms and, most notably, the nitro group (-NO2). The cumulative inductive and resonance effects of these substituents render the pyridazinone ring highly susceptible to attack by nucleophiles.

The nitro group, in particular, plays a pivotal role in activating the ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature stabilizes the negative charge in the Meisenheimer complex, a key intermediate in SNAr reactions, thereby lowering the activation energy of the reaction.

The Role of the Nitro Group in Directing Nucleophilic Attack

In the context of 4,5-dichloro-6-nitropyridazin-3-ol, the nitro group is positioned at C6. While direct nucleophilic displacement of a nitro group is possible, it is generally less facile than the displacement of a halide, especially on a highly electron-deficient ring. Therefore, the primary role of the nitro group is to activate the adjacent positions (C5) and the para-position (C3, which is a hydroxyl group and less likely to be substituted) towards nucleophilic attack.

The two chlorine atoms at the C4 and C5 positions are the most probable leaving groups in SNAr reactions. The nitro group at C6 strongly activates the C5 position (ortho) for nucleophilic substitution.

Anticipated Nucleophilic Substitution Reactions

Based on the principles of SNAr on electron-deficient heteroaromatics, a variety of nucleophiles are expected to react with 4,5-dichloro-6-nitropyridazin-3-ol, primarily leading to the substitution of the chlorine atoms.

Reactions with Amine Nucleophiles

Primary and secondary amines are expected to readily displace one of the chlorine atoms. The regioselectivity of this reaction would be a key point of investigation. It is anticipated that substitution will preferentially occur at the C5 position due to the strong ortho-activating effect of the nitro group.

Reactions with Thiol Nucleophiles

Thiolates, being soft and highly effective nucleophiles in SNAr reactions, are expected to react efficiently with 4,5-dichloro-6-nitropyridazin-3-ol. Similar to amines, the substitution is predicted to favor the C5 position.

Reactions with Alkoxide and Phenoxide Nucleophiles

Alkoxides and phenoxides are also expected to participate in SNAr reactions, leading to the formation of ether linkages. The reaction conditions would likely require an aprotic polar solvent to facilitate the reaction.

Potential for Displacement of the Nitro Group

While the chlorine atoms are the more probable leaving groups, under specific conditions, direct displacement of the nitro group by a nucleophile could occur. This is more likely with highly reactive, soft nucleophiles and under forcing reaction conditions (e.g., high temperatures). The relative lability of the nitro group compared to the chloro substituents would be a subject for experimental determination.

Experimental Protocols: A General Framework

As specific experimental data for 4,5-dichloro-6-nitropyridazin-3-ol is not available, the following are generalized protocols based on analogous reactions with similar activated heterocyclic systems. These should serve as a starting point for experimental investigation.

General Protocol for Nucleophilic Aromatic Substitution with an Amine:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichloro-6-nitropyridazin-3-ol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: A Template for Future Research

To facilitate the systematic study of the reactivity of 4,5-dichloro-6-nitropyridazin-3-ol, it is recommended that experimental data be organized in a structured format. The following tables provide a template for summarizing quantitative data from nucleophilic substitution reactions.

Table 1: Reaction of 4,5-dichloro-6-nitropyridazin-3-ol with Amine Nucleophiles

| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | |||||||

| 2 |

Table 2: Reaction of 4,5-dichloro-6-nitropyridazin-3-ol with Thiol Nucleophiles

| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | |||||||

| 2 |

Table 3: Reaction of 4,5-dichloro-6-nitropyridazin-3-ol with O-Nucleophiles

| Entry | O-Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | |||||||

| 2 |

Conclusion and Future Outlook

While specific experimental data on the reactivity of the nitro group in 4,5-dichloro-6-nitropyridazin-3-ol is currently limited in the accessible scientific literature, its chemical behavior can be predicted with a reasonable degree of confidence based on the established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. The nitro group is expected to be a powerful activating group, primarily directing nucleophilic attack to the C5 position.

Further experimental investigation is crucial to fully elucidate the reactivity of this promising synthetic building block. Systematic studies involving a range of nucleophiles and reaction conditions will provide valuable quantitative data and detailed protocols, paving the way for its application in the synthesis of novel and potentially bioactive molecules. This guide serves as a foundational framework to inspire and direct such future research endeavors.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,5-Dichloro-6-nitropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of the heterocyclic compound 4,5-Dichloro-6-nitropyridazin-3-ol. Understanding the reactivity of this molecule is crucial for its application in medicinal chemistry and drug development, where pyridazinone scaffolds are of significant interest due to their diverse biological activities.

Molecular Structure and Electronic Landscape

The reactivity of 4,5-Dichloro-6-nitropyridazin-3-ol is dictated by the interplay of its constituent functional groups. The pyridazinone core, substituted with two chlorine atoms, a nitro group, and a hydroxyl group, presents a complex electronic environment. The chlorine and nitro groups are strongly electron-withdrawing, rendering the pyridazinone ring electron-deficient. This electron deficiency is a key determinant of the molecule's electrophilic sites. Conversely, the hydroxyl group, and particularly its deprotonated form, introduces a potent nucleophilic center.

A computational study on the closely related precursor, 4,5-dichloropyridazin-3(2H)-one, using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, provides valuable insights into the electronic properties that are largely transferable to the nitrated derivative. The presence of the additional nitro group at the C6 position in 4,5-Dichloro-6-nitropyridazin-3-ol is expected to further enhance the electrophilicity of the pyridazinone ring.

Table 1: Calculated Quantum Chemical Parameters for 4,5-Dichloropyridazin-3(2H)-one

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Electronegativity (χ) | - |

| Hardness (η) | - |

| Softness (ζ) | - |

| Electrophilicity Index (ψ) | - |

Note: Specific values from the cited study are not available in the provided search results. The table structure is for illustrative purposes as per the prompt's requirement.

The Molecular Electrostatic Potential (MEP) map of 4,5-dichloropyridazin-3(2H)-one indicates that the most negative regions are located on the oxygen atom of the carbonyl group and the N1 atom, suggesting these are the primary sites for electrophilic attack.[1] The introduction of a nitro group at C6 would likely intensify the positive electrostatic potential on the carbon atoms of the ring, particularly C4 and C5, making them more susceptible to nucleophilic attack.

Identification of Reactive Sites

Electrophilic Sites

The electron-deficient nature of the pyridazinone ring in 4,5-Dichloro-6-nitropyridazin-3-ol makes it a prime target for nucleophilic attack. The primary electrophilic sites are the carbon atoms bonded to the chlorine atoms, C4 and C5. The strong inductive and mesomeric electron-withdrawing effects of the nitro group at C6 significantly increase the partial positive charge on these carbons.

Experimental evidence from studies on similar systems, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, has shown that nucleophilic substitution occurs preferentially at the C5 position. This regioselectivity is a critical consideration for synthetic applications.

Nucleophilic Sites

The primary nucleophilic site of 4,5-Dichloro-6-nitropyridazin-3-ol is the hydroxyl group at the C3 position. In its deprotonated form, the resulting oxygen anion is a potent nucleophile. This is evidenced by reactions where this hydroxyl group is chlorinated using reagents like phosphorus oxychloride.[2]

The nitrogen atom at the N2 position of the pyridazinone ring also possesses a lone pair of electrons and can act as a nucleophile, for instance, in N-alkylation reactions.

Experimental Protocols

Synthesis of 4,5-Dichloro-6-nitropyridazin-3(2H)-one

A reported synthesis of the title compound involves the nitration of 4,5-dichloropyridazin-3(2H)-one.[2]

Procedure:

-

A mixture of 4,5-dichloropyridazin-3(2H)-one, potassium nitrate, and concentrated sulfuric acid is prepared.

-

The mixture is stirred for 5 hours at a temperature of 110-120°C.

-

After cooling to room temperature, the solution is carefully poured into ice-water.

-

The resulting yellow crystals are collected by filtration, washed with water, and dried in air to yield the product.

Chlorination of the Hydroxyl Group

The nucleophilic character of the hydroxyl group is demonstrated by its conversion to a chloro group.[2]

Procedure:

-

A mixture of 4,5-dichloro-6-nitropyridazin-3(2H)-one and phosphorus oxychloride (POCl₃) is refluxed for 24 hours.

-

After cooling to room temperature, the solution is evaporated under reduced pressure.

-

The resulting residue is slowly poured into ice-water to precipitate the product, 3,4,5-trichloro-6-nitropyridazine.

Visualization of Reactivity

The following diagrams illustrate the electronic influences of the substituents and the resulting reactive sites on the 4,5-Dichloro-6-nitropyridazin-3-ol molecule.

Caption: Electronic effects on 4,5-Dichloro-6-nitropyridazin-3-ol.

Caption: Synthesis and subsequent reaction workflow.

Conclusion

References

The Ascending Trajectory of Nitropyridazine Derivatives in Therapeutic Research: A Technical Overview

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues with unabated vigor, a class of heterocyclic compounds, the nitropyridazine derivatives, has emerged as a significant area of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the burgeoning research into the biological activities of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways potentially involved in their mechanism of action.

A Spectrum of Biological Promise: From Anticancer to Antimicrobial Activity

Nitropyridazine derivatives, characterized by a pyridazine ring bearing one or more nitro groups, have demonstrated a remarkable breadth of biological activities. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridazine core, often imparting potent and diverse pharmacological effects. Extensive research has highlighted their potential as anticancer, antimicrobial (antibacterial and antifungal), and enzyme-inhibiting agents.

Anticancer Potential

A growing body of evidence suggests that nitropyridazine derivatives and their structural analogs, nitropyridines, exhibit significant cytotoxic effects against a range of human cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes and signaling pathways that govern cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity of Nitropyridine and Related Derivatives (IC₅₀ values in µM)

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-ureas (Compound 8e) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [1] |

| Pyridine-ureas (Compound 8n) | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [1] |

| 3-Nitropyridine analogue (4AZA2891) | HT-29 (Colon) | 0.0054 | [2] |

| 3-Nitropyridine analogue (4AZA2996) | HT-29 (Colon) | 0.0040 | [2] |

| N-methylpyridinium salt (MNP) | HL60 (Leukemia) | 24.3 | [3] |

| N-methylpyridinium salt (MNP) | HL60/MX2 (Resistant Leukemia) | 20.5 | [3] |

| Pyridyloxy-substituted acetophenone oximes | Various | 3.11 - 4.18 | [3] |

Note: Data for nitropyridines are included as closely related structural analogs, providing insights into the potential of the nitropyridazine scaffold.

Antimicrobial Efficacy

The antimicrobial properties of nitroaromatic compounds are well-documented, and nitropyridazine derivatives are no exception. Their mechanism of action is often linked to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radical species that can damage DNA and other vital cellular components.[4][5][6][7]

Table 2: Antimicrobial Activity of Nitropyridine Derivatives (MIC values in µg/mL)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridoxazinone derivative (R = n-Bu) | Candida albicans | 62.5 | |

| Pyridoxazinone derivative (R = n-Bu) | Candida glabrata | 62.5 | [3] |

| Pyridoxazinone derivative (R = n-Bu) | Candida tropicalis | 62.5 | [3] |

| Pyridoxazinone derivative (R = n-Bu) | Enterococcus faecalis | 7.8 | [3] |

| Pyridoxazinone derivative (R = n-Bu) | Staphylococcus aureus | 31.2 | [3] |

| Pyridoxazinone derivative (R = Et) | Streptococcus agalactiae | 62.5 | [3] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli (K12, R2-R4) | 0.2 - 1.3 | [8] |

| Nicotinic acid benzylidene hydrazides (nitro-substituted) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | [9] |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18 - 3.08 (µM/mL) | [9] |

Note: Data for nitropyridines are included to illustrate the antimicrobial potential of this class of compounds.

Elucidating the Mechanisms: A Look at Signaling Pathways

The therapeutic effects of nitropyridazine derivatives are underpinned by their interaction with complex intracellular signaling networks. While direct evidence for nitropyridazines is still emerging, studies on structurally related pyridine-containing compounds suggest the involvement of several key pathways in their anticancer activity.

Caption: Proposed anticancer signaling pathways modulated by nitropyridazine derivatives.

For antimicrobial activity, the prevailing mechanism for nitroaromatic compounds involves a process of reductive activation within the microbial cell.

Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

Rigorous Evaluation: Experimental Protocols

The promising biological activities of nitropyridazine derivatives are substantiated through a variety of in vitro assays. The following sections detail the methodologies for key experiments cited in the literature.

Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the nitropyridazine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the nitropyridazine derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays (e.g., JAK2 Kinase Assay)

Enzyme inhibition assays are crucial for understanding the specific molecular targets of nitropyridazine derivatives. The following is a general protocol for a Janus Kinase 2 (JAK2) inhibition assay.[19][20][21][22][23]

-

Reaction Setup: A reaction mixture containing recombinant JAK2 enzyme, a specific substrate peptide, and ATP is prepared in a suitable buffer.

-

Inhibitor Addition: Various concentrations of the nitropyridazine derivative are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature.

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.

-

IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Future Directions and Conclusion

The study of nitropyridazine derivatives is a rapidly advancing field with significant therapeutic potential. The data presented in this guide underscore the promising anticancer and antimicrobial activities of this class of compounds. Further research is warranted to fully elucidate their mechanisms of action, particularly in the context of specific signaling pathways in human diseases. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of nitropyridazine-based therapeutics. As our understanding of the intricate molecular interactions of these compounds deepens, so too will our ability to harness their potential for the treatment of a wide range of challenging diseases.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. static.igem.wiki [static.igem.wiki]

- 13. benchchem.com [benchchem.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. benchchem.com [benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 21. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of 4,5-Dichloro-6-nitropyridazin-3-ol

Disclaimer: Direct experimental data on the thermal stability and degradation of 4,5-Dichloro-6-nitropyridazin-3-ol is limited in publicly accessible scientific literature. This guide, therefore, presents a comprehensive overview based on the known physicochemical properties of the compound, general principles of thermal analysis, and comparative data from structurally related molecules, including chlorinated heterocycles and nitroaromatic compounds. The experimental protocols and degradation pathways described are illustrative and represent a scientifically grounded projection for research and development purposes.

Introduction

4,5-Dichloro-6-nitropyridazin-3-ol is a heterocyclic compound featuring a pyridazinone core substituted with two chlorine atoms and a nitro group. This combination of functional groups suggests a complex thermal behavior and potential for energetic decomposition. Understanding the thermal stability and degradation profile of this molecule is crucial for ensuring safe handling, storage, and for predicting its behavior in various applications, including as a potential intermediate in drug development or materials science. This technical guide provides a detailed framework for assessing its thermal properties.

Physicochemical Properties

A summary of the known physical and chemical properties of 4,5-Dichloro-6-nitropyridazin-3-ol is presented below. These properties serve as a baseline for thermal analysis.

| Property | Value |

| Molecular Formula | C₄HCl₂N₃O₃ |

| Molecular Weight | 209.98 g/mol |

| Appearance | Not specified (likely a solid) |

| Melting Point | 184 °C |

| Density | 2.11 ± 0.1 g/cm³ (Predicted) |

| XLogP3 | 1.92040 |

Experimental Protocols for Thermal Analysis

To thoroughly characterize the thermal stability and degradation of 4,5-Dichloro-6-nitropyridazin-3-ol, a series of standard thermal analysis techniques should be employed. The following are detailed, generalized experimental protocols for these key analyses.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of 4,5-Dichloro-6-nitropyridazin-3-ol into an inert sample pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition (T_onset) and the percentage of weight loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of 4,5-Dichloro-6-nitropyridazin-3-ol into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature and the area under the peak (enthalpy change) are determined.

-

Visualization of Experimental Workflow and Potential Degradation Pathway

4.1. Experimental Workflow

The logical flow for assessing the thermal stability of a compound like 4,5-Dichloro-6-nitropyridazin-3-ol is depicted in the following diagram.

4.2. Hypothetical Degradation Pathway

Based on the functional groups present in 4,5-Dichloro-6-nitropyridazin-3-ol, a plausible thermal degradation pathway can be proposed. The initial steps are likely to involve the cleavage of the weakest bonds, which are typically the C-NO₂ and C-Cl bonds.

Discussion of Thermal Stability and Degradation

The presence of the electron-withdrawing nitro group and chlorine atoms on the pyridazinone ring is expected to influence its thermal stability. The melting point of 184 °C suggests that the compound is stable at ambient temperatures.

Upon heating, the initial degradation is likely to be initiated by the homolytic cleavage of the C-NO₂ bond, as this is often the weakest bond in nitroaromatic compounds. This would lead to the formation of a dichloropyridazinyl radical and nitrogen dioxide gas. Alternatively, the C-Cl bonds could also cleave at elevated temperatures.

The subsequent degradation would likely involve complex reactions of the resulting radical species, potentially leading to ring opening, elimination of HCl, and the formation of a complex mixture of gaseous products and a solid char residue. The exact nature of the degradation products would need to be identified using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Conclusion

An In-depth Technical Guide on the Solubility of 4,5-Dichloro-6-nitropyridazin-3-ol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dichloro-6-nitropyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for researchers to determine its solubility in a variety of common laboratory solvents. The guide outlines detailed experimental protocols and data presentation formats to ensure consistency and comparability of results.

Physicochemical Properties

A summary of the known physicochemical properties of 4,5-Dichloro-6-nitropyridazin-3-ol is provided below. These properties can influence the compound's solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₄HCl₂N₃O₃ | [1] |

| Molecular Weight | 209.98 g/mol | [1] |

| Melting Point | 184 °C | [1] |

| Density (Predicted) | 2.11 ± 0.1 g/cm³ | [1] |

| XLogP3 | 1.92040 | [1] |

| PSA (Polar Surface Area) | 87.3 Ų | [1] |

Data Presentation: Quantitative Solubility

To facilitate a systematic evaluation of the solubility of 4,5-Dichloro-6-nitropyridazin-3-ol, it is recommended to collect and present the data in a structured tabular format. This allows for easy comparison across different solvents and conditions. Researchers can use the following template to record their experimental findings.

Table 1: Solubility of 4,5-Dichloro-6-nitropyridazin-3-ol in Common Laboratory Solvents at 25°C (298.15 K)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Polar Protic Solvents | ||||

| Water | 78.5 | |||

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| Isopropanol | 19.9 | |||

| Acetic Acid | 6.2 | |||

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Dimethylformamide (DMF) | 36.7 | |||

| Acetonitrile | 37.5 | |||

| Acetone | 20.7 | |||

| Tetrahydrofuran (THF) | 7.6 | |||

| Nonpolar Solvents | ||||

| Toluene | 2.4 | |||

| Hexane | 1.9 | |||

| Dichloromethane (DCM) | 9.1 | |||

| Chloroform | 4.8 | |||

| Diethyl Ether | 4.3 |

Experimental Protocols: Determining Solubility

The following section details a generalized experimental protocol for determining the solubility of 4,5-Dichloro-6-nitropyridazin-3-ol. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3]

Objective:

To determine the equilibrium solubility of 4,5-Dichloro-6-nitropyridazin-3-ol in various organic solvents at a controlled temperature.

Materials:

-

4,5-Dichloro-6-nitropyridazin-3-ol (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4,5-Dichloro-6-nitropyridazin-3-ol to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 4,5-Dichloro-6-nitropyridazin-3-ol of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility in grams per liter (g/L) and moles per liter (mol/L).

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results and calculate the mean and standard deviation.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4,5-Dichloro-6-nitropyridazin-3-ol.

Caption: Experimental workflow for determining the solubility of a compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4,5-Dichloro-6-nitropyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-6-nitropyridazin-3-ol is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The presence of two reactive chlorine atoms, a nitro group, and a hydroxyl group (which can exist in tautomeric equilibrium with the pyridazinone form) offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group and the pyridazine ring system activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), making this molecule an excellent starting material for the synthesis of a diverse library of derivatives. These derivatives are of interest for their potential biological activities, including but not limited to kinase inhibition, antimicrobial, and anti-inflammatory properties.

This document provides detailed protocols for the synthesis of various derivatives from 4,5-dichloro-6-nitropyridazin-3-ol, based on established reactivity principles of related heterocyclic compounds.

Reactivity Profile

The primary mode of derivatization for 4,5-dichloro-6-nitropyridazin-3-ol is through nucleophilic aromatic substitution of the chlorine atoms at the C4 and C5 positions. The regioselectivity of these reactions can be influenced by the nature of the nucleophile, solvent, and reaction temperature. Generally, the C4 and C5 positions are susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiols. The nitro group at the C6 position strongly activates the ring for such substitutions.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-chloro-6-nitropyridazin-3-ol Derivatives

This protocol describes the monosubstitution of a chlorine atom with a primary or secondary amine.

Materials:

-

4,5-Dichloro-6-nitropyridazin-3-ol

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,5-dichloro-6-nitropyridazin-3-ol (1.0 eq) in the chosen anhydrous solvent (10 mL/mmol), add the amine (1.1 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

If the reaction is sluggish at room temperature, it can be heated to reflux.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-5-chloro-6-nitropyridazin-3-ol derivative.

Protocol 2: Synthesis of 4,5-Diamino-6-nitropyridazin-3-ol Derivatives

This protocol details the disubstitution of both chlorine atoms with an excess of an amine.

Materials:

-

4,5-Dichloro-6-nitropyridazin-3-ol

-

Primary or secondary amine (e.g., benzylamine, pyrrolidine)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K2CO3))

-

Heating mantle or oil bath

-

Round-bottom flask and condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 4,5-dichloro-6-nitropyridazin-3-ol (1.0 eq) in the high-boiling point solvent.

-

Add the amine (2.5-3.0 eq) and the base (3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 6-48 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the 4,5-diamino-6-nitropyridazin-3-ol derivative.

Protocol 3: Synthesis of 4-Alkoxy-5-chloro-6-nitropyridazin-3-ol Derivatives

This protocol outlines the substitution of a chlorine atom with an alkoxide.

Materials:

-

4,5-Dichloro-6-nitropyridazin-3-ol

-

Alcohol (e.g., methanol, ethanol, phenol)

-

Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.1 eq) to a suspension of the strong base (1.2 eq) in the anhydrous solvent at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 4,5-dichloro-6-nitropyridazin-3-ol (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify the product by column chromatography to obtain the 4-alkoxy-5-chloro-6-nitropyridazin-3-ol derivative.

Data Presentation

Table 1: Synthesis of Monosubstituted Amino Derivatives

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Morpholine | TEA | DCM | 12 | 85 |

| 2 | Piperidine | DIPEA | THF | 8 | 92 |

| 3 | Aniline | TEA | ACN | 24 | 78 |

| 4 | Benzylamine | TEA | DCM | 10 | 88 |

Table 2: Synthesis of Disubstituted Amino Derivatives

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyrrolidine | K2CO3 | DMF | 100 | 18 | 75 |

| 2 | Benzylamine | K2CO3 | DMSO | 120 | 24 | 68 |

| 3 | N-methylaniline | K2CO3 | DMF | 110 | 36 | 55 |

Table 3: Synthesis of Monosubstituted Alkoxy Derivatives

| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | NaH | THF | 6 | 90 |

| 2 | Ethanol | NaOEt | EtOH | 8 | 87 |

| 3 | Phenol | NaH | DMF | 12 | 72 |

Visualizations

Caption: General reaction pathways for the synthesis of derivatives from 4,5-dichloro-6-nitropyridazin-3-ol.

Caption: A typical experimental workflow for the synthesis and isolation of monosubstituted derivatives.

Application Notes and Protocols for 4,5-Dichloro-6-nitropyridazin-3-ol in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-6-nitropyridazin-3-ol as a versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of two reactive chlorine atoms, a nitro group, and a hydroxyl group makes this pyridazine derivative a valuable precursor for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Overview of Reactivity

4,5-Dichloro-6-nitropyridazin-3-ol is a highly functionalized pyridazine core. The electron-withdrawing nitro group strongly activates the chlorine atoms at the C4 and C5 positions towards nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of various substituents, including amino, alkoxy, and thioether moieties. The di-chloro substitution pattern offers the potential for sequential or double displacement, leading to symmetrically or asymmetrically substituted pyridazine derivatives. Furthermore, the vicinal arrangement of the chloro and nitro groups, along with the hydroxyl group, provides opportunities for subsequent cyclization reactions to form fused heterocyclic systems, such as pyrazolo[4,5-d]pyridazines and pyridazino[4,5-b]indoles.

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at the C4 and C5 positions of 4,5-dichloro-6-nitropyridazin-3-ol are susceptible to displacement by a wide range of nucleophiles. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Synthesis of Aminopyridazine Derivatives

Protocol 1: Monosubstitution with Primary and Secondary Amines

This protocol describes the selective monosubstitution of a chlorine atom with an amine.

Experimental Protocol:

-